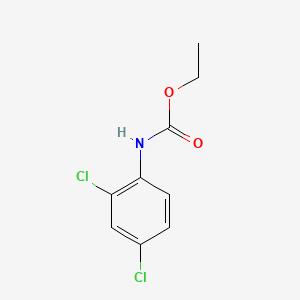

ethyl N-(2,4-dichlorophenyl)carbamate

Description

Significance of Carbamate (B1207046) Functionalities in Chemical and Biological Domains

The carbamate group (–NHCOO–), an amide-ester hybrid, is a cornerstone in medicinal chemistry and materials science. acs.org Its prevalence in numerous therapeutic agents is a testament to its favorable physicochemical properties. nih.gov Carbamates are structurally related to the peptide bond but exhibit enhanced stability against enzymatic degradation by proteases. nih.gov This proteolytic resistance, coupled with their ability to permeate cell membranes, makes them excellent candidates for use as peptide bond surrogates in drug design. acs.orgnih.gov

The carbamate functionality can engage in hydrogen bonding through both its carbonyl group and the N-H moiety, allowing for specific interactions with biological targets like enzymes and receptors. acs.org By modifying the substituents on the nitrogen and oxygen termini of the carbamate, researchers can fine-tune the molecule's biological activity, stability, and pharmacokinetic profile. acs.orgnih.gov This versatility has led to the incorporation of the carbamate motif into a wide array of approved drugs, including anticancer agents, anticonvulsants, and cholinesterase inhibitors. nih.govresearchgate.net Beyond pharmaceuticals, carbamates are integral to the production of polyurethanes and are widely used as protecting groups for amines in organic synthesis. acs.orgnih.gov

Contextualizing Halogenated Phenyl Carbamates in Academic Inquiry

The introduction of halogen atoms, such as chlorine, onto the phenyl ring of a carbamate molecule significantly influences its chemical and physical properties. Halogenation can alter a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govnih.gov The widespread use of halogenated organic compounds in industrial, agricultural, and pharmaceutical applications has made them a subject of extensive academic study. nih.gov

In the context of phenyl carbamates, halogenation, particularly with chlorine to form dichlorophenyl carbamates, is a strategy often employed to modulate biological activity. For instance, the position and number of chlorine atoms on the phenyl ring can have a pronounced effect on the compound's efficacy as an inhibitor of certain enzymes. nih.govmdpi.com Research into halogenated phenyl carbamates often involves synthesizing a series of analogues with varying halogen substitution patterns to establish structure-activity relationships (SAR). These studies are crucial for optimizing the desired biological effect and understanding the molecular interactions at the target site. The investigation of compounds like ethyl N-(2,4-dichlorophenyl)carbamate falls squarely within this research paradigm, aiming to leverage the effects of halogenation to develop novel chemical probes or therapeutic leads.

Research Trajectories for this compound and Analogues

This compound, with its specific dichlorination pattern, serves as a valuable scaffold for chemical exploration. While detailed research on this exact molecule is often part of broader studies on carbamate derivatives, its structure suggests several potential avenues of investigation.

Current research involving similar structures often focuses on their potential as enzyme inhibitors. For example, various carbamates are known to inhibit cholinesterases, enzymes critical in the nervous system. nih.govmdpi.com The dichlorophenyl moiety could enhance the binding of the carbamate to the active site of such enzymes. Molecular modeling studies, including docking and molecular dynamics simulations, are often employed to understand these binding interactions at a molecular level. nih.gov

Future research is likely to involve the synthesis and biological evaluation of a library of analogues of this compound. By systematically altering the ethyl group and the substitution pattern on the phenyl ring, researchers can probe the structural requirements for specific biological activities. For instance, replacing the ethyl group with other alkyl or aryl substituents could lead to compounds with altered potency or selectivity. Furthermore, exploring different di- and tri-halogenated phenyl rings could provide deeper insights into the role of halogen bonding and electronic effects in ligand-target interactions. Such studies are instrumental in the rational design of new molecules with tailored properties for applications in medicinal chemistry and beyond.

Data Tables

Table 1: Physicochemical Properties of Ethyl N-(3,4-dichlorophenyl)carbamate (An Isomer of the Subject Compound)

| Property | Value |

| Molecular Formula | C₉H₉Cl₂NO₂ |

| Molecular Weight | 234.08 g/mol |

| XLogP3 | 3.9 |

| Monoisotopic Mass | 233.0010339 Da |

Data sourced from PubChem for a closely related isomer, providing representative values for a dichlorinated ethyl phenylcarbamate. nih.govnih.gov

Table 2: Research Focus on Carbamate Derivatives

| Research Area | Key Findings and Applications |

| Medicinal Chemistry | Carbamates are used as peptide bond isosteres, enhancing stability and cell permeability. They are found in anticancer, anticonvulsant, and antiviral drugs. acs.orgnih.govresearchgate.net |

| Enzyme Inhibition | Carbamate derivatives are effective inhibitors of enzymes like cholinesterases and proteases, with applications in treating neurodegenerative diseases. nih.govmdpi.com |

| Agrochemicals | Many carbamates are utilized as insecticides, herbicides, and fungicides. nih.gov |

| Organic Synthesis | The carbamate group serves as a versatile protecting group for amines. acs.org |

| Materials Science | Carbamates are the fundamental repeating unit in polyurethanes. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6333-37-5 |

|---|---|

Molecular Formula |

C9H9Cl2NO2 |

Molecular Weight |

234.08 g/mol |

IUPAC Name |

ethyl N-(2,4-dichlorophenyl)carbamate |

InChI |

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13) |

InChI Key |

ADHVNWDXMAZGKL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Carbamate Scaffolds

Phosgene-Free Carbamatization Protocols in Green Chemistry

In recent years, significant efforts have been made to develop alternative, environmentally friendly pathways to carbamates to avoid the use of highly toxic phosgene and its derivatives. core.ac.uknih.gov A promising strategy involves the use of organic carbonates, which are considered green solvents and reagents due to their low toxicity and high biodegradability. core.ac.uk

Reactions Utilizing Organic Carbonates (e.g., Dimethyl Carbonate)

Dimethyl carbonate (DMC) has emerged as a leading phosgene substitute for the methoxycarbonylation of amines to produce carbamates. unive.itcore.ac.uk This process is of significant industrial interest as it provides a non-phosgene route to isocyanates, which can be produced by the thermal decomposition of the resulting carbamates. unive.it The reaction involves the carbamoylation of an amine with DMC, which is a more environmentally benign approach compared to traditional methods. core.ac.uk Although the reaction can proceed without catalysts, achieving high selectivity often requires their use. ionike.com The methoxycarbonylation of aniline with DMC, for example, offers a non-phosgene pathway to methyl N-phenyl carbamate (B1207046). iupac.org

Catalytic Systems for Enhanced Reaction Efficiency

To improve the efficiency and selectivity of phosgene-free carbamate synthesis, various catalytic systems have been developed. These catalysts are crucial for enabling reactions under milder conditions and for achieving high yields of the desired carbamate products.

A range of metal-based catalysts have been shown to be effective for the synthesis of carbamates from aromatic amines and organic carbonates. google.com These catalysts can be homogeneous or heterogeneous. For instance, various lead compounds, such as red PbO, have demonstrated high efficacy in catalyzing the reaction between aniline and dimethyl carbonate. iupac.org Zinc or divalent tin salts that are soluble in the reaction mixture, such as zinc acetate and stannous octoate, have also been employed as Lewis acid catalysts for this transformation. google.com

To improve the economics and environmental impact of the process, these metal-based catalysts can be placed on an inert carrier support, which allows for easier recovery and recycling of the catalyst. google.com Palladium on carbon (Pd/C) has been studied for carbamate synthesis, with gas-solid processes showing significantly higher reaction rates compared to slurry-phase synthesis. epa.gov This enhanced rate is attributed to the intimate contact between the promoter and the palladium on the carbon surface and the absence of solubility limitations. epa.gov

Table 1: Examples of Metal-Based Catalysts for Carbamate Synthesis

| Catalyst System | Reactants | Key Findings | Reference |

|---|---|---|---|

| Zinc or Divalent Tin Salts (e.g., Zinc Acetate) | Aromatic Amine + Organic Carbonate | Soluble Lewis acid catalysts provide high yields and selectivity. | google.com |

| Lead Compounds (e.g., Red PbO) | Aniline + Dimethyl Carbonate | High catalytic activity with 98% aniline conversion and 99% carbamate selectivity. | iupac.org |

| NaI-Pd/C | Aniline + Methanol + CO + O2 | Gas-solid synthesis occurs at a significantly higher rate than slurry-phase synthesis. | epa.gov |

| Basic Zinc Carbonate | Aniline + Dimethyl Carbonate | Used in a continuous-flow reactor, achieving 98% conversion and 97% selectivity. | core.ac.uk |

| Metal-Based Catalyst on Inert Carrier | Aromatic Amines + Organic Carbonates | Allows for easy recovery and recycling of the catalyst. | google.com |

Ytterbium triflate has been successfully utilized as a catalyst for the synthesis of carbamates from amines and dimethyl carbonate. researchgate.net This method provides a facile route to carbamates, demonstrating the utility of lanthanide-based catalysts in these transformations. researchgate.netresearchgate.net The catalytic activity of such systems is attributed to the synergistic interactions between Lewis acid and Brønsted basic centers, allowing for high yields under solvent-free conditions. researchgate.net

Alternative Synthetic Routes to Carbamates

Beyond the use of organic carbonates, other synthetic strategies have been developed to access carbamate scaffolds, providing alternative pathways that also avoid hazardous reagents.

Modified Hofmann Rearrangement Approaches

The Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, can be modified to produce carbamates. wikipedia.org In the modified procedure, the isocyanate intermediate, which is formed during the rearrangement, is not hydrolyzed to an amine but is instead trapped by an alcohol solvent, such as methanol. wikipedia.orgmasterorganicchemistry.com This trapping step directly yields a stable carbamate ester. wikipedia.org

This approach has been shown to be effective for a variety of aliphatic and aromatic amides. researchgate.net For example, treating primary carboxamides with reagents like N-bromosuccinimide (NBS) and sodium methoxide in methanol leads to the formation of the corresponding methyl carbamates in nearly quantitative yields. researchgate.net This method is operationally simple and avoids the use of hazardous reagents like phosgene or isocyanates. researchgate.net

Table 2: Synthesis of Methyl Carbamates via Modified Hofmann Rearrangement

| Starting Amide | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| para-Substituted Aromatic Carboxamides | NBS, NaOMe, Methanol | Primary Amino Methyl Carbamates | Nearly Quantitative | researchgate.net |

| Primary Aliphatic Carboxamides | NBS, NaOMe, Methanol | Primary Amino Methyl Carbamates | Nearly Quantitative | researchgate.net |

| Various Primary Amides | Lead Tetraacetate, Methanol | Isocyanate intermediate trapped to form methyl carbamate | Good (e.g., ~70%) | wikipedia.orgresearchgate.net |

One-Pot Multicomponent Coupling Reactions

One-pot multicomponent reactions (MCRs) have become a powerful tool in organic synthesis due to their efficiency, atom economy, and operational simplicity. These reactions allow for the formation of complex molecules from three or more starting materials in a single step, avoiding the need for isolation of intermediates. In the context of carbamate synthesis, MCRs offer a direct and versatile approach.

A general and efficient one-pot procedure for the synthesis of O-aryl carbamates involves the in situ formation of N-substituted carbamoyl chlorides from an amine and a phosgene equivalent, followed by reaction with a substituted phenol. organic-chemistry.org This method avoids the handling of sensitive carbamoyl chloride intermediates. The reaction is typically carried out in the presence of a base, such as pyridine, and can be accelerated by elevated temperatures. organic-chemistry.org This approach is highly adaptable for a wide range of phenols and amines, making it a valuable tool for the synthesis of a diverse library of carbamate analogues. organic-chemistry.org

For the synthesis of ethyl N-(2,4-dichlorophenyl)carbamate, a three-component coupling of 2,4-dichloroaniline, ethyl chloroformate, and a suitable base could be envisioned in a one-pot fashion. More advanced MCRs for carbamate synthesis involve the coupling of an amine, carbon dioxide, and an alkyl halide. acs.org This method offers a greener alternative to the use of phosgene derivatives.

Table 1: Examples of One-Pot Synthesis of O-Aryl Carbamates

| Entry | Amine | Phenol | Product | Yield (%) |

| 1 | Aniline | Phenol | Phenyl carbamate | 95 |

| 2 | Benzylamine | 4-Nitrophenol | 4-Nitrophenyl benzylcarbamate | 92 |

| 3 | Diethylamine | 2-Chlorophenol | 2-Chlorophenyl diethylcarbamate | 88 |

| 4 | Pyrrolidine | Naphthol | Naphthyl pyrrolidine-1-carboxylate | 90 |

Solid-Phase Synthesis Techniques for Carbamate Linkers

Solid-phase organic synthesis (SPOS) is a powerful technique for the preparation of libraries of compounds for drug discovery and other applications. A key element in SPOS is the linker, which connects the substrate to the solid support. Carbamate linkers are widely used in SPOS due to their stability under various reaction conditions and the possibility of traceless cleavage.

The carbamate linkage can be formed by reacting an amino-functionalized solid support with a chloroformate or by reacting a hydroxyl-functionalized resin with an isocyanate. The choice of linker and cleavage strategy is crucial for the successful synthesis of the target molecules.

A relevant example is the development of an acid- and base-stable hydroxytetrachlorodiphenylmethyl (HTPM) linker. This linker can be used to immobilize carboxylic acids, amines, and alcohols. The loaded molecules can be cleaved from the solid support under mild acidic conditions (20% TFA). nih.gov A structurally related linker, (2,6-dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol, has been developed for the solid-phase synthesis of oligopeptides and other molecules. nih.gov This linker is stable to basic conditions and can be cleaved with 20% TFA. nih.gov The use of such dichlorophenyl-containing linkers highlights the applicability of these methodologies to the synthesis of libraries of compounds related to this compound.

Table 2: Properties of a Dichlorophenyl-Containing Linker for Solid-Phase Synthesis

| Linker | Structure | Stability | Cleavage Condition |

| HTPM Linker | (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol attached to a solid support | Stable to a wide variety of nucleophiles, Brønsted and Lewis acids, and Brønsted bases. | 20% Trifluoroacetic acid (TFA) in CH2Cl2 within 1 hour. |

Radiosynthesis of Labeled Carbamate Groups for Tracer Development

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiolabeled tracers to visualize and quantify biological processes in vivo. Carbamate-containing molecules are often targeted for the development of PET tracers due to their favorable pharmacokinetic and pharmacodynamic properties. The radiosynthesis of these tracers typically involves the incorporation of a short-lived positron-emitting radionuclide, such as Carbon-11 (¹¹C, t₁/₂ = 20.4 min), into the carbamate functional group.

A notable example of a radiolabeled carbamate with a dichlorophenyl moiety is [¹¹C]GR103545, a kappa-opioid receptor tracer. researchgate.net The development of efficient radiosynthetic methods is crucial for the routine production of these tracers for clinical and research applications.

Methodologies for Carbon-11 Labeled Carbamates

Several methodologies have been developed for the synthesis of ¹¹C-labeled carbamates. A common approach involves the use of [¹¹C]phosgene or its equivalents, which react with an amine and an alcohol to form the corresponding [¹¹C]carbamate. However, the use of [¹¹C]phosgene is often associated with low radiochemical yields. researchgate.net

A more efficient and milder method involves a three-component coupling reaction of a primary or secondary amine with carbon dioxide (CO₂) and a ¹¹C-methylation reagent, such as [¹¹C]methyl triflate ([¹¹C]MeOTf). researchgate.net In this method, the amine first reacts with CO₂ to form a carbamino adduct, which is then methylated with [¹¹C]MeOTf to yield the ¹¹C-labeled carbamate. This method provides excellent radiochemical yields under mild conditions. researchgate.net

Another approach utilizes the direct fixation of cyclotron-produced [¹¹C]CO₂ using organic bases, which can then be reacted with suitable precursors to form ¹¹C-labeled carbamates. researchgate.netnih.gov

Table 3: Comparison of Radiosynthesis Methods for [¹¹C]GR103545

| Method | ¹¹C-Precursor | Reagents | Radiochemical Yield (RCY) |

| Traditional Method | [¹¹C]Methyl chloroformate | Amine precursor | Low |

| Three-component coupling | [¹¹C]Methyl triflate | Amine, CO₂ | Excellent |

Precursor Design for Efficient Radiochemical Yields

The design of the precursor molecule is a critical factor in achieving high radiochemical yields and specific activity in the radiosynthesis of PET tracers. The precursor should be readily available and stable under the reaction conditions. For the synthesis of ¹¹C-labeled carbamates via the three-component coupling reaction, the precursor is the corresponding amine.

The reactivity of the amine precursor can significantly influence the efficiency of the radiolabeling reaction. For example, in the synthesis of [¹¹C]GR103545, the secondary amine precursor readily reacts with CO₂ to form the carbamino adduct, which is then efficiently methylated. researchgate.net The choice of protecting groups for other functional groups in the precursor is also important to avoid side reactions.

For the radiosynthesis of this compound, the precursor would be 2,4-dichloroaniline. The design of more complex analogues for PET imaging would require careful consideration of the precursor structure to ensure efficient radiolabeling and desired biological properties.

Synthetic Strategies for Dichlorophenyl-Substituted Carbamate Analogues

Dichlorophenyl-substituted carbamates are an important class of compounds with a wide range of biological activities. The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the optimization of desired properties.

General synthetic strategies for these analogues often involve the reaction of a substituted dichlorophenyl isocyanate with an alcohol or the reaction of a dichlorophenylamine with a chloroformate. The synthesis of cellulose carbamate derivatives bearing a 3,5-dichlorophenyl group at the 6-position has been reported for their use as chiral packing materials in high-performance liquid chromatography (HPLC). researchgate.net These derivatives were synthesized by reacting cellulose with 3,5-dichlorophenyl isocyanate. researchgate.net

Stereoselective Synthesis of Chiral Carbamate Derivatives

The introduction of chirality into carbamate derivatives can have a profound impact on their biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

Chitosan derivatives bearing different 4-chlorophenylcarbamate-urea structures have been synthesized and evaluated for their chiral recognition abilities as chiral stationary phases for HPLC. researchgate.net The synthesis of these derivatives involves the reaction of chitosan with the corresponding chlorophenyl isocyanate. The resulting chiral stationary phases showed different recognition abilities depending on their structures. researchgate.net

The stereoselective synthesis of chiral carbamate derivatives can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For example, the enantioselective synthesis of carbamate-tethered aryl propanoic acids has been reported, where the stereochemistry significantly affects their biological activity. nih.gov These strategies can be applied to the synthesis of chiral analogues of this compound to investigate the role of stereochemistry in their biological function.

Derivatization of the Phenyl Moiety

The synthesis of derivatives of this compound can be effectively achieved by introducing functional groups onto the phenyl ring. This approach typically involves the synthesis of a substituted 2,4-dichloroaniline precursor, which is then converted to the corresponding carbamate. The reactivity of the dichlorinated phenyl ring towards direct electrophilic substitution on the carbamate itself is generally low due to the deactivating nature of the two chlorine atoms and the carbamate group. Therefore, the more common and versatile strategy is to begin with an already functionalized aniline.

For instance, starting with a 2,4-dichloroaniline derivative bearing an additional substituent (Y) at the 5- or 6-position allows for the synthesis of a variety of analogues. The reaction of these substituted anilines with an appropriate chloroformate, such as ethyl chloroformate, in the presence of a base, yields the target carbamate derivatives. This method provides a reliable route to compounds with diverse electronic and steric properties on the aromatic moiety.

Key research findings have demonstrated the synthesis of various substituted N-phenyl carbamates. The general reaction scheme involves the acylation of the aniline nitrogen. The choice of solvent and base is crucial for achieving high yields and purity. Common bases include pyridine, triethylamine, or sodium carbonate, which act as scavengers for the hydrochloric acid byproduct.

Below is a table summarizing representative synthetic derivatizations starting from various substituted anilines.

| Starting Aniline | Reagent | Base | Product |

| 2,4-dichloro-5-nitroaniline | Ethyl Chloroformate | Pyridine | Ethyl N-(2,4-dichloro-5-nitrophenyl)carbamate |

| 2,4-dichloro-6-methylaniline | Ethyl Chloroformate | Triethylamine | Ethyl N-(2,4-dichloro-6-methylphenyl)carbamate |

| 5-amino-2,4-dichlorobenzonitrile | Ethyl Chloroformate | Sodium Carbonate | Ethyl N-(2,4-dichloro-5-cyanophenyl)carbamate |

Functional Group Modifications on the Carbamate Scaffold

Modifications to the carbamate functional group, >N−C(=O)−O−, in this compound offer another avenue for creating structural diversity. wikipedia.org These transformations target the nitrogen, the carbonyl carbon, or the ethyl ester portion of the carbamate moiety. Such modifications can alter the chemical properties and reactivity of the entire molecule. The carbamate functionality can participate in hydrogen bonding and its conformational restriction can be modulated through substitutions on its N- and O-termini. acs.org

N-Alkylation: The nitrogen atom of the carbamate can be alkylated under basic conditions. The reaction typically involves deprotonation of the N-H bond with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. This introduces a substituent on the nitrogen, converting the secondary carbamate into a tertiary one. This process, known as N-alkylation, can be achieved via a three-component coupling of the primary amine, carbon dioxide, and an alkyl halide. acs.org

Transesterification: The ethyl group of the ester can be exchanged by reacting the carbamate with a different alcohol in the presence of a suitable catalyst. This transesterification reaction is often driven to completion by using the new alcohol as the solvent or by removing the ethanol byproduct. Zirconium(IV)-catalyzed exchange processes have been shown to be effective for the transesterification of carbamates. organic-chemistry.org

Hydrolysis: The carbamate ester can be hydrolyzed back to the parent 2,4-dichloroaniline under either acidic or basic conditions. While this is often a deprotection strategy, controlled partial hydrolysis can be a step in a more complex synthetic sequence. The initial product of hydrolysis is the unstable carbamic acid, which readily decarboxylates to the amine. wikipedia.org

The table below outlines these functional group modifications.

| Reaction Type | Reagents/Conditions | Product |

| N-Alkylation | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | Ethyl N-(2,4-dichlorophenyl)-N-methylcarbamate |

| Transesterification | Benzyl alcohol, ZrCl₄ (cat.) | Benzyl N-(2,4-dichlorophenyl)carbamate |

| Hydrolysis | 1. NaOH (aq), Heat2. H₃O⁺ | 2,4-dichloroaniline |

Theoretical Elucidation of Carbamate Amide Resonance and its Implications

A key feature of the carbamate group is amide resonance, which significantly influences its chemical and physical properties. This resonance involves the delocalization of the lone pair of electrons from the nitrogen atom across the N-C-O system. acs.org This electron delocalization imparts a partial double bond character to the carbon-nitrogen (C-N) bond. nih.gov

Structure A: A neutral form with a C=O double bond and a C-N single bond.

Structure B: A zwitterionic form with a positive charge on the nitrogen atom and a negative charge on the carbonyl oxygen. This structure highlights the C=N partial double bond.

Structure C: A second zwitterionic form where the ester oxygen carries a negative charge.

This resonance has several important implications. It results in a planar geometry for the N-C(O)-O group and restricts free rotation around the C-N bond. nih.gov The stability gained from this resonance makes the carbamate linkage a stable chemical entity, often used as a peptide bond surrogate in medicinal chemistry. acs.org However, the presence of the ester oxygen atom introduces electronic perturbations that make the rotational barrier of the carbamate C–N bond approximately 3-4 kcal/mol lower than that of analogous amides. acs.orgnih.gov This is because the ester oxygen's lone pairs can also participate in resonance, competing with the nitrogen lone pair and slightly reducing the C-N double bond character. researchgate.net

Conformational Analysis of the this compound Moiety

The restricted rotation about the C-N bond leads to the existence of distinct planar conformations, or rotamers.

Carbamates can exist as syn and anti conformers, referring to the relative orientation of the substituent on the nitrogen and the carbonyl group. nih.gov For N-aryl carbamates, these conformations are defined by the arrangement of the aryl group relative to the ester moiety. The energy difference between these rotamers is often small, and in many cases, both can be present in solution. nih.gov

The energy required to overcome the resonance stabilization and rotate around the C-N bond is known as the rotational barrier. For N-alkylcarbamates, this barrier is typically around 16 kcal/mol. nih.gov However, for N-aryl carbamates, such as the N-phenylcarbamate, the barrier is lowered to about 12.5 kcal/mol. nih.govacs.org The presence of electron-withdrawing groups on the aryl ring, like the two chlorine atoms in this compound, can further decrease this rotational barrier. acs.orgnd.edu This effect is attributed to the aryl ring withdrawing π-electron density from the nitrogen, which reduces its ability to delocalize onto the carbonyl group and thus lowers the double bond character of the C-N bond. acs.org

| Carbamate Type | Typical Rotational Barrier (kcal/mol) | Reference |

|---|---|---|

| N-Alkylcarbamate | ~16 | nih.gov |

| N-Phenylcarbamate | ~12.5 | nih.gov |

| N-Aryl-N-methylcarbamate (p-OCH3 substituent) | 12.3 | acs.org |

| N-Aryl-N-methylcarbamate (p-NO2 substituent) | 10.2 | acs.org |

In the solid state, the crystal structure of carbamates is heavily influenced by non-covalent interactions. For secondary carbamates like this compound, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This leads to the formation of intermolecular N-H···O=C hydrogen bonds, which can link molecules into chains, sheets, or other supramolecular architectures. sunway.edu.my

Furthermore, the presence of the 2,4-dichlorophenyl ring allows for π-interactions. These can include π–π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or face-to-edge. nih.gov The electron-deficient nature of the dichlorinated ring, caused by the electronegative chlorine atoms, can promote interactions with electron-rich regions of neighboring molecules. C-H···π interactions are also possible, where a C-H bond from an ethyl group or the aromatic ring points towards the face of an adjacent phenyl ring. These collective intermolecular forces play a crucial role in stabilizing the crystal lattice. sunway.edu.mynih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the molecular structure of this compound.

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the ethyl group gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The protons on the dichlorinated phenyl ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and splitting patterns determined by the substitution pattern. The N-H proton of the carbamate group would appear as a singlet, which can sometimes be broad.

In the ¹³C NMR spectrum, distinct signals are expected for the carbonyl carbon of the carbamate (δ ~150-170 ppm), the carbons of the ethyl group, and the carbons of the dichlorophenyl ring. The chemical shifts of the aromatic carbons are influenced by the positions of the chlorine substituents.

| Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.3 | ~14 |

| Ethyl -CH₂- | ~4.2 | ~61 |

| Aromatic C-H | 7.0 - 8.5 | 115 - 140 |

| Amide N-H | Variable (often broad) | - |

| Carbonyl C=O | - | ~155 - 167 |

Note: Values are approximate and can vary based on solvent and specific aryl substitution.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their vibrational modes. uh.edu

For this compound, the IR spectrum would prominently feature:

N-H Stretch: A sharp peak typically found in the range of 3200-3400 cm⁻¹.

C-H Stretches: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds of the ethyl group and just above 3000 cm⁻¹ for the sp² C-H bonds of the phenyl ring.

C=O Stretch (Amide I band): A strong, intense absorption between 1680-1730 cm⁻¹, characteristic of the carbamate carbonyl group. nih.gov

N-H Bend / C-N Stretch (Amide II band): A significant band around 1500-1550 cm⁻¹.

C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region.

C-Cl Stretches: Vibrations in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, aromatic ring vibrations, such as the ring breathing mode, often produce strong and characteristic signals in the Raman spectrum. mdpi.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1680 - 1730 | Strong |

| N-H Bend (Amide II) | 1500 - 1550 | Medium-Strong |

| C-O Stretch | 1200 - 1300 | Strong |

| C-Cl Stretch | < 800 | Medium-Strong |

Molecular Structure, Conformational Dynamics, and Spectroscopic Analysis

Spectroscopic Analysis

Detailed experimental data on the electronic absorption and emission properties of ethyl N-(2,4-dichlorophenyl)carbamate are not extensively available in the public domain. However, the spectroscopic characteristics can be inferred from the behavior of its constituent chromophores, primarily the 2,4-dichlorophenyl group, and related N-aryl carbamate (B1207046) compounds.

UV-Vis Absorption Analysis

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is expected to be dominated by the electronic transitions of the 2,4-dichlorophenyl moiety. Aromatic systems such as this typically exhibit characteristic absorption bands in the UV region. For comparison, studies on 2,4-dichlorophenol show absorption maxima in the ultraviolet range, which are attributed to π → π* transitions within the benzene ring. The presence of the carbamate group attached to the aromatic ring will likely modulate the position and intensity of these absorption bands.

Generally, N-aryl carbamates display significant UV absorption, often with maxima in the 190-220 nm range, and in some cases, extending to longer wavelengths. For instance, the well-studied carbamate insecticide carbaryl, which contains a naphthyl chromophore, exhibits a maximum absorption band at approximately 278 nm. researchgate.net While the dichlorophenyl group is a less extended aromatic system than naphthalene, it is anticipated that this compound will show characteristic absorption peaks in the UV region.

A study on various carbamate pesticides indicated that many exhibit significant UV absorption around 220 nm. oup.com The specific absorption maxima (λmax) and molar extinction coefficients (ε) for this compound would require experimental determination.

Fluorescence Emission Analysis

The fluorescence properties of this compound are also not well-documented. However, many carbamate pesticides are known to be fluorescent or can be derivatized to produce fluorescent compounds for analytical detection. nih.gov The fluorescence characteristics are intrinsically linked to the molecular structure.

The N-phenyl carbazole moiety, for example, is known to be a fluorescent compound. aatbio.com While this compound has a different structure, the presence of the N-aryl carbamate functionality suggests the potential for fluorescence emission. Studies on other carbamate pesticides like carbaryl and carbofuran have demonstrated that they exhibit fluorescence under UV excitation, with distinct emission spectra that can be used for their detection. nih.govleidenuniv.nl For carbaryl, the emission maximum is observed around 340 nm when excited at 300 nm. researchgate.net

The fluorescence of this compound, if present, would be influenced by the electronic nature of the dichlorophenyl group. The chlorine substituents may affect the fluorescence quantum yield and the position of the emission maximum. Without experimental data, the specific excitation and emission wavelengths, as well as the quantum yield, remain undetermined.

Table of Spectroscopic Data Analogs

Since specific experimental data for this compound is unavailable, the following table presents data for related compounds to provide context for its expected spectroscopic behavior.

| Compound Name | Absorption Maxima (λmax) | Emission Maxima (λem) | Solvent/Conditions |

| Carbaryl | 278 nm researchgate.net | 340 nm researchgate.net | Water |

| Carbofuran | 275 nm wpmucdn.com | Not specified | Not specified |

| 2,4-Dichlorophenol | 285 nm iasks.org | Not specified | Aqueous solution |

| N-Phenyl Carbazole | 340 nm (Excitation) aatbio.com | 343 nm aatbio.com | Not specified |

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are employed to determine the fundamental electronic and geometric properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed insights into its behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly useful for optimizing molecular geometries and exploring the conformational landscape to identify the most stable structures (conformers). For carbamate (B1207046) derivatives, DFT calculations can elucidate the relative orientations of the dichlorophenyl ring and the ethyl carbamate side chain.

Table 1: Predicted Geometric Parameters for Ethyl N-(2,4-dichlorophenyl)carbamate (Illustrative) Note: These values are illustrative and represent the type of data generated from DFT calculations, based on analyses of similar compounds. orientjchem.org

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl (ortho) | 1.74 Å |

| Bond Length | C-Cl (para) | 1.75 Å |

| Bond Length | C=O | 1.23 Å |

| Bond Length | N-C (amide) | 1.37 Å |

| Bond Angle | Cl-C-C | 120.1° |

| Bond Angle | C-N-C | 125.5° |

| Dihedral Angle | C-C-N-C | ~180° (trans) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. mdpi.comnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. eurjchem.com For this compound, the electron-rich dichlorophenyl ring is expected to contribute significantly to the HOMO, while the electron-withdrawing carbamate group would be a major component of the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Properties Note: Values are conceptual to illustrate the output of FMO analysis.

| Property | Description | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.delibretexts.org It is invaluable for predicting how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. researchgate.netbhu.ac.in The map uses a color spectrum where red indicates regions of negative electrostatic potential (electron-rich, attractive to positive charges) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to negative charges). bhu.ac.inresearchgate.net Green and yellow represent intermediate potentials. researchgate.net

For this compound, the MESP map would likely show:

Negative Potential (Red): Concentrated around the carbonyl oxygen and the two chlorine atoms due to the high electronegativity and lone pairs of electrons on these atoms. These are sites susceptible to electrophilic attack.

Positive Potential (Blue): Located around the amide hydrogen (N-H), making it a potential hydrogen bond donor site.

Neutral/Intermediate Potential (Green/Yellow): Spread across the carbon framework of the phenyl ring and the ethyl group.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines charge transfer, hybridization, and delocalization of electron density, offering insights into intramolecular and intermolecular interactions. researchgate.net NBO analysis can quantify the stabilization energy associated with interactions like hydrogen bonding.

In this compound, NBO analysis would be used to study:

Hyperconjugation: Interactions between filled and empty orbitals, such as the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group (n → π*), which contributes to the stability of the amide bond.

Hydrogen Bonding: The analysis can quantify the strength of potential intermolecular hydrogen bonds, for example, between the N-H group (donor) of one molecule and the C=O group (acceptor) of another.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to understand how a small molecule might interact with a biological target. dergipark.org.tr

This analysis involves placing the this compound molecule into the active site of a target protein and evaluating the potential binding modes. The simulation calculates a "docking score," which estimates the binding affinity, with more negative values typically indicating a stronger interaction. samipubco.com

The analysis identifies key intermolecular interactions that stabilize the ligand-protein complex, including:

Hydrogen Bonds: Formed between the N-H (donor) or C=O (acceptor) groups of the carbamate and polar amino acid residues in the protein's active site.

Hydrophobic Interactions: Occurring between the dichlorophenyl ring and nonpolar amino acid residues.

Halogen Bonds: The chlorine atoms on the phenyl ring could potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.

Table 3: Example of a Molecular Docking Analysis Report (Hypothetical Target) Note: This table is a hypothetical representation of docking results to illustrate the methodology.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase X | -8.2 | LEU 83, VAL 35 | Hydrophobic |

| GLU 101 | Hydrogen Bond (with N-H) | ||

| LYS 52 | Hydrogen Bond (with C=O) | ||

| PHE 150 | Pi-Pi Stacking |

Prediction of Binding Affinities and Orientations

Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a small molecule, such as this compound, to a biological target, typically a protein. This method involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring the resulting poses.

Docking studies on analogous compounds containing a dichlorophenyl moiety have demonstrated the importance of this group in forming favorable interactions within protein binding pockets. For instance, in a study on 2-phenylacrylonitriles, the 3,4-dichlorophenyl group was identified as a favored fragment in the binding region. While not the exact 2,4-dichloro substitution, this suggests that the dichlorophenyl group of this compound would likely play a significant role in its binding. The chlorine atoms can participate in halogen bonding and hydrophobic interactions, anchoring the molecule within the active site.

The binding affinity is often expressed as a docking score, with lower (more negative) values indicating a more favorable interaction. For example, in a computational study of potential acetylcholinesterase inhibitors, binding affinities were reported in kcal/mol, with values such as -9.0 kcal/mol indicating strong binding. Similar calculations could be performed for this compound with various target proteins to predict its potential biological activity.

The predicted binding orientation provides a three-dimensional view of the ligand-receptor complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For this compound, the carbamate group could act as a hydrogen bond donor and acceptor, while the dichlorophenyl ring could engage in hydrophobic and aromatic interactions.

Table 1: Hypothetical Docking Scores and Key Interactions for this compound with a Putative Kinase Target

| Parameter | Predicted Value/Interaction |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | |

| Hydrogen Bonds | Amine group of carbamate with Asp123 |

| Carbonyl oxygen of carbamate with Lys78 | |

| Hydrophobic Interactions | Dichlorophenyl ring with Leu25, Val33, Ile105 |

| Halogen Bonds | Chlorine at position 2 with Ser121 backbone |

| Chlorine at position 4 with Phe119 side chain |

This table is illustrative and based on general principles of molecular docking; specific data for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a series of compounds with known activities and identifying molecular descriptors that correlate with that activity.

Elucidation of Pharmacophoric Units and Activity Hotspots

A pharmacophore is a three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated from a set of active molecules (ligand-based) or from the structure of the ligand-binding site (structure-based).

For a molecule like this compound, a pharmacophore model would likely include:

A hydrophobic/aromatic feature: representing the dichlorophenyl ring.

A hydrogen bond donor: the N-H group of the carbamate.

A hydrogen bond acceptor: the carbonyl oxygen of the carbamate.

Halogen bond acceptors/hydrophobic features: the two chlorine atoms.

These features represent potential "activity hotspots" that are crucial for biological activity. By understanding these key features, medicinal chemists can design new molecules with improved potency and selectivity.

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Molecular Moiety | Potential Interaction |

| Aromatic Ring | Dichlorophenyl | Pi-pi stacking, hydrophobic interactions |

| Hydrogen Bond Donor | N-H of carbamate | Interaction with acidic residues (e.g., Asp, Glu) |

| Hydrogen Bond Acceptor | C=O of carbamate | Interaction with basic residues (e.g., Lys, Arg) |

| Hydrophobic/Halogen | Chlorine atoms | Halogen bonding, hydrophobic interactions |

This table is a representation of potential pharmacophoric features and not based on specific experimental data for this compound.

Predictive Modeling of Compound Activity

Once a QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. These models often take the form of a mathematical equation where the biological activity is a function of various molecular descriptors.

Commonly used descriptors in QSAR studies include:

Electronic properties: such as partial charges and dipole moment.

Steric properties: like molecular volume and surface area.

Hydrophobic properties: for example, the logarithm of the octanol-water partition coefficient (logP).

Topological indices: which describe the connectivity of atoms in a molecule.

For a series of dichlorophenyl carbamates, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or cytotoxicity. The model would help in understanding which structural modifications are likely to increase or decrease the desired activity. For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could generate contour maps indicating regions where steric bulk or electrostatic charge would enhance or diminish activity.

Molecular and Cellular Mechanistic Investigations

Elucidation of Carbamate (B1207046) Interactions with Molecular Targets

The biological activity of carbamates stems from their ability to interact with various molecular targets, primarily enzymes and receptors. The specific nature of these interactions dictates their downstream cellular effects.

Enzyme Inhibition Mechanisms (e.g., Esterases, Acetylcholinesterase)

Carbamates are well-documented inhibitors of esterase enzymes, most notably acetylcholinesterase (AChE), which is crucial for neurotransmission. inchem.org The inhibitory action is a result of the carbamylation of the enzyme's active site. researchgate.net This process involves a nucleophilic attack from the catalytic serine residue within the enzyme's active site on the carbonyl carbon of the carbamate. researchgate.net

This reaction forms a carbamylated enzyme complex, which is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the breakdown of the natural substrate, acetylcholine. researchgate.netmdpi.com This effectively inactivates the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft. nih.gov Because the carbamylated enzyme can eventually be hydrolyzed to regenerate the active enzyme, carbamates are typically classified as reversible or pseudo-irreversible inhibitors. mdpi.comnih.gov The rate of this regeneration is considerably faster than that for enzymes inhibited by organophosphorus compounds. inchem.org

The potency and selectivity of inhibition can vary greatly depending on the specific chemical structure of the carbamate. mdpi.com For instance, studies on various O-aromatic N,N-disubstituted carbamates have shown a range of inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values spanning from micromolar to millimolar concentrations. mdpi.com

Receptor Binding and Modulation (e.g., CB1R, Dopamine Receptors)

Beyond enzyme inhibition, certain carbamate structures and their analogs have been investigated for their ability to bind to and modulate various receptors.

Cannabinoid Receptor 1 (CB1R): The cannabinoid receptor 1 is a G-protein coupled receptor abundant in the central nervous system. nih.gov The development of ligands for CB1R is an active area of research. Compounds containing a 1-(2,4-dichlorophenyl) moiety, structurally related to ethyl N-(2,4-dichlorophenyl)carbamate, have been developed as potent and selective CB1 receptor antagonists. nih.gov For example, 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528) and its analogs are potent CB1 antagonists with nanomolar affinity. nih.gov These findings suggest that the dichlorophenyl group can be a key pharmacophore for interaction with the CB1 receptor.

Dopamine Receptors: Dopamine receptors are critical for various neurological functions. Research on the structurally related herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), has shown that exposure can impact dopaminergic D2-type receptors in the rat brain. nih.gov Subchronic exposure to 2,4-D led to an increase in the density of D2-like receptors in several brain regions, including the striatum and prefrontal cortex, suggesting a vulnerability of this receptor system to dichlorophenyl-containing compounds. nih.gov Furthermore, dopamine, acting via presynaptic D2-like receptors, can modulate the activity of GABAergic synapses, indicating a complex interplay between these systems. nih.gov While direct binding studies of this compound on dopamine receptors are not extensively documented, the effects of related compounds suggest a potential for interaction.

Studies on Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their modulation by small molecules is a significant area of therapeutic research. frontiersin.orgnih.gov Dichlorophenyl carbamates have emerged as potential modulators of specific PPIs.

Biochemical Characterization of Ligand-Target Binding

The interaction between dichlorophenyl carbamates and the PICK1 PDZ domain has been characterized using various biochemical and computational methods. Docking studies have been employed to correlate the biological affinities of these ligands with their structural interactions within the PDZ binding pocket. nih.gov These computational models help elucidate the key structural requirements for high-affinity binding.

Furthermore, experimental techniques have confirmed the engagement of these inhibitors with their target in a cellular context. For example, fluorescence resonance energy transfer (FRET) has been used to demonstrate that these carbamate-based inhibitors are membrane-permeable and can bind to the PICK1 PDZ domain within living cells. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | mdpi.com |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | mdpi.com |

| Rivastigmine | AChE | >90 (approx.) | mdpi.com |

| Galantamine | AChE | - | mdpi.com |

Investigation of Cellular Pathways and Network Perturbations

The molecular interactions of this compound and its analogs can lead to significant perturbations of cellular pathways and networks. Inhibition of the PICK1-PDZ domain, for instance, has been shown to affect AMPA receptor trafficking, a critical process in synaptic plasticity. nih.gov

Studies on the broader class of carbamates have revealed impacts on cellular stress-response pathways. Chronic exposure to certain carbamates can induce oxidative stress and influence the NFE2-related factor 2 (Nrf2) signaling pathway, a master regulator of antioxidant and detoxification responses. nih.gov The outcome of Nrf2 activation can be complex, with some studies showing that while short-term exposure may enhance antioxidant defenses, chronic exposure could lead to pathway inhibition in normal cells. nih.gov Specifically, ethyl carbamate exposure in liver cells was found to reduce Nrf2 signaling, leading to oxidative stress and inflammation. nih.gov In the model organism C. elegans, ethyl carbamate exposure was shown to up-regulate various genes involved in xenobiotic detoxification, including those encoding for cytochrome P450 enzymes, alcohol dehydrogenases, and flavin monooxygenases. nih.gov These findings highlight the cell's attempt to metabolize and clear the compound, demonstrating a clear perturbation of cellular detoxification networks.

Impact on Protein Assembly and Connectivity in Biological Systems

The carbamate functional group is known to interact with proteins, primarily through the carbamoylation of serine residues in the active sites of enzymes. This interaction can lead to the pseudo-irreversible inhibition of enzyme activity, thereby disrupting normal protein function and connectivity within cellular networks. acs.org A prominent example of this is the inhibition of acetylcholinesterase (AChE) by carbamate insecticides. acs.orgnih.gov This covalent modification alters the enzyme's ability to hydrolyze the neurotransmitter acetylcholine, leading to downstream effects on nerve signaling. While not directly studied for this compound, a series of O-phenyl-N-aryl carbamates have demonstrated inhibitory activity against both acetylcholinesterase and butyrylcholinesterase.

The dichlorophenyl group present in the molecule is also found in other biologically active compounds that are known to interact with specific proteins. For instance, the antifungal agent miconazole, which contains a 2,4-dichlorophenyl group, functions by inhibiting the fungal enzyme 14α-sterol demethylase. wikipedia.org Additionally, dichlorodiphenyltrichloroethane (DDT) has been shown to activate the constitutive androstane receptor (CAR) and estrogen receptor alpha (ERα), leading to changes in gene expression. nih.gov These examples suggest that the dichlorophenyl moiety can contribute to the specific binding of molecules to protein targets, thereby influencing their function and interaction with other proteins. The presence of this group in this compound suggests a potential for specific protein interactions that could impact protein assembly and connectivity.

Table 1: Inhibitory Activity of Various Carbamate Compounds on Cholinesterases

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | Butyrylcholinesterase | 4.33 |

| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | Butyrylcholinesterase | 6.57 |

| Benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate | Butyrylcholinesterase | 8.52 |

| Rivastigmine | Butyrylcholinesterase | >39.80 |

This table presents the 50% inhibitory concentration (IC50) values for several carbamate derivatives against butyrylcholinesterase, illustrating the potential for this class of compounds to inhibit enzyme activity. Data sourced from a study on novel sulfonamide-based carbamates. nih.gov

Modulation of Cellular Response Mechanisms

The introduction of carbamate-containing compounds into biological systems can trigger a variety of cellular responses. Ethyl carbamate, a structurally related compound, is known to induce oxidative stress. nih.gov Its metabolism can lead to the formation of reactive intermediates that deplete intracellular glutathione and cause mitochondrial membrane potential collapse in human liver cells. nih.gov Furthermore, studies in Caenorhabditis elegans have shown that ethyl carbamate exposure leads to the upregulation of genes involved in xenobiotic detoxification and antioxidant defense, including those encoding cytochrome P450 enzymes and alcohol/aldehyde dehydrogenases. nih.gov This indicates an activation of cellular stress response pathways to mitigate the toxic effects of the compound. nih.gov

Compounds containing a dichlorophenyl group have also been shown to modulate cellular signaling pathways. For example, DDT can induce cell cycle progression and inhibit apoptosis in mouse livers by activating CAR and ERα, which in turn alters the transcription of target genes such as Cyp2b10, cMyc, and Ccnd1. nih.gov It has also been observed to affect the self-renewal and differentiation of human mesenchymal stem cells, functioning through estrogen receptor signaling pathways. nih.gov These findings suggest that the 2,4-dichlorophenyl moiety of this compound could potentially interact with nuclear receptors and other signaling proteins, thereby modulating gene expression and cellular processes like proliferation, apoptosis, and differentiation.

Table 2: Cellular Effects of Compounds Structurally Related to this compound

| Compound/Class | Observed Cellular Effect | Model System |

|---|---|---|

| Ethyl Carbamate | Induction of oxidative stress, depletion of glutathione, collapse of mitochondrial membrane potential. | Human liver HepG2 cells |

| Ethyl Carbamate | Upregulation of xenobiotic detoxification and antioxidant defense genes. | Caenorhabditis elegans |

| Dichlorodiphenyltrichloroethane (DDT) | Activation of CAR and ERα, leading to increased transcription of cell cycle and anti-apoptosis genes. | Mouse liver |

| Dichlorodiphenyltrichloroethane (DDT) | Increased proliferation, diminished self-renewal, and enhanced differentiation. | Human mesenchymal stem cells |

This table summarizes key cellular responses observed in response to ethyl carbamate and DDT, compounds that share structural motifs with this compound. nih.govnih.govnih.gov

Structure Activity Relationship Sar Studies and Analogue Design

Systematic Modification of the Ethyl N-(2,4-dichlorophenyl)carbamate Core

The ethyl group of the carbamate (B1207046) ester is a key site for modification to modulate the compound's lipophilicity and steric profile. Variations in the length and branching of this alkyl chain can significantly impact how the molecule interacts with its biological target and its pharmacokinetic properties. Generally, increasing the length of the alkyl chain (e.g., from ethyl to propyl or butyl) increases the lipophilicity of the compound, which can influence its ability to cross cell membranes. nih.gov

However, there is often an optimal chain length for activity, beyond which steric hindrance may prevent effective binding to a target site. The introduction of branching in the alkyl chain can also affect metabolic stability, potentially making the compound more or less susceptible to enzymatic degradation. nih.gov While specific studies detailing these variations for this compound are not extensively documented in the reviewed literature, the general principles of carbamate SAR suggest that such modifications would be a primary step in analogue design. nih.govcapes.gov.br

Table 1: Hypothetical Influence of Alkyl Ester Moiety Variation on Physicochemical Properties

| Analogue Name | Alkyl Group | Expected Change in Lipophilicity (LogP) | Potential Steric Effect |

| Mthis compound | Methyl | Decrease | Reduced |

| This compound | Ethyl | Baseline | Baseline |

| Propyl N-(2,4-dichlorophenyl)carbamate | n-Propyl | Increase | Increased |

| Isopropyl N-(2,4-dichlorophenyl)carbamate | Isopropyl | Increase | Significantly Increased |

| Butyl N-(2,4-dichlorophenyl)carbamate | n-Butyl | Significant Increase | Significantly Increased |

This table is illustrative and based on general chemical principles, as specific experimental data for these analogues were not found in the provided search results.

Studies on related compounds have shown that both the electronic and steric properties of ring substituents play a significant role in their biological activity. fao.orgmdpi.com For instance, replacing the chlorine atoms with other halogens, such as bromine or fluorine, would alter the size and electronegativity at those positions. mdpi.com Moving the positions of the chlorine atoms (e.g., to 3,5-dichloro) would change the molecule's dipole moment and its interaction with a receptor binding pocket. researchgate.net Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) would further modulate the electronic character of the ring, which can be crucial for π-π stacking or other electronic interactions with a biological target. mdpi.comdrugdesign.org

For example, in a series of N-phenylcarbamates with herbicidal activity, the nature and position of the substituents on the phenyl ring were found to be crucial for their inhibitory effects on photosynthetic electron transport. mdpi.comresearchgate.net

Table 2: Predicted Effects of Phenyl Ring Substitutions on Molecular Properties

| Analogue Name | Ring Substitution | Electronic Effect (relative to 2,4-dichloro) | Expected Impact on Activity |

| Ethyl N-(2,4-dibromophenyl)carbamate | 2,4-Dibromo | Similar electronegativity, larger size | Altered steric fit and halogen bonding potential |

| Ethyl N-(3,5-dichlorophenyl)carbamate | 3,5-Dichloro | Altered dipole moment | Modified binding orientation |

| Ethyl N-(4-chloro-2-fluorophenyl)carbamate | 4-Chloro, 2-Fluoro | Increased electronegativity at position 2 | Potential for enhanced electronic interactions |

| Ethyl N-(2,4-dimethylphenyl)carbamate | 2,4-Dimethyl | Electron-donating | Increased lipophilicity, potential steric hindrance |

| Ethyl N-(4-nitrophenyl)carbamate | 4-Nitro | Strongly electron-withdrawing | Altered electronic interactions with target |

This table illustrates general principles of substituent effects as specific comparative data for these analogues of this compound were not available in the reviewed literature.

The carbamate linkage (-NH-COO-) is a planar, rigid unit that plays a vital role in the structure of this compound, primarily through its ability to act as a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov Modifications to this linkage can have a profound impact on the compound's binding affinity and metabolic stability.

Bioisosteric replacement is a common strategy in drug design to improve a compound's properties while retaining its intended biological activity. cambridgemedchemconsulting.com For the carbamate linkage, several bioisosteric replacements could be considered:

Thiocarbamate: Replacing the carbonyl oxygen with sulfur (-NH-CSO-) alters the hydrogen bonding capability and electronic properties of the group.

Reversed Carbamate: Reversing the linkage (-O-CO-NH-) changes the orientation of the hydrogen bond donor and acceptor groups, which could drastically affect binding to a target.

Amide: Replacing the ester oxygen with a methylene (B1212753) group (-NH-CO-CH2-) would create a more flexible and metabolically stable linkage, but at the cost of losing the electronic characteristics of the carbamate.

These modifications can influence the compound's susceptibility to hydrolysis by esterases, thereby altering its pharmacokinetic profile. nih.gov

Quantitative Assessment of Structural Features for Biological Activity

Quantitative structure-activity relationship (QSAR) studies provide a mathematical framework for correlating the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of novel analogues and for gaining insight into the molecular properties that are most important for a desired biological effect.

QSAR models are built by correlating various calculated molecular descriptors with experimentally determined biological activity. mst.dk These descriptors can be broadly categorized as follows:

Hydrophobic Descriptors: Such as the logarithm of the octanol-water partition coefficient (logP) or the Hansch parameter (π), which quantify the lipophilicity of a molecule or a substituent. nih.gov

Electronic Descriptors: Such as the Hammett constant (σ), which describes the electron-donating or electron-withdrawing nature of a substituent on the aromatic ring. nih.gov

Steric Descriptors: Such as Taft's steric parameter (Es) and molar refractivity (MR), which account for the size and shape of the molecule or its substituents. nih.govnih.gov

For a series of N-phenylcarbamate herbicides, QSAR studies have demonstrated that a combination of these descriptors can effectively model their inhibitory activity. nih.govnih.gov A typical QSAR equation might take the following form:

log(1/C) = k1(logP) + k2(σ) + k3(Es) + constant

where C is the concentration required to produce a given biological effect, and k1, k2, and k3 are the coefficients for each descriptor, indicating their relative importance. nih.gov Such models suggest that the biological activity of these compounds is dependent on a balance of their hydrophobicity, electronic properties, and steric bulk.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Carbamates

| Descriptor Type | Descriptor | Property Measured |

| Hydrophobic | logP, π | Lipophilicity, ability to cross membranes |

| Electronic | σ, Hammett constants | Electron-donating/withdrawing ability of substituents |

| Steric | Es, Molar Refractivity (MR), van der Waals volume | Size and shape of substituents or the whole molecule |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic structure and reactivity |

When dealing with a large number of molecular descriptors for a series of analogues, many of these descriptors can be inter-correlated. Principal Component Analysis (PCA) is a statistical technique used to reduce the dimensionality of the data by transforming the original set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). nih.govmdpi.com

In the context of SAR, PCA can be used to:

Identify the most important underlying physicochemical properties that explain the variation in a dataset of compounds. nih.gov

Visualize the relationships between different analogues in a "chemical space" defined by the principal components. mdpi.com

Select a diverse set of compounds for synthesis and testing to efficiently explore the SAR. jmaterenvironsci.com

A PCA of a series of this compound analogues would involve calculating a wide range of descriptors for each analogue. The analysis would then generate a "score plot," where each point represents a compound, and compounds with similar properties cluster together. A corresponding "loading plot" would show which of the original descriptors contribute most to each principal component, thus providing insight into the key structural features driving the differences in biological activity. mdpi.comjmaterenvironsci.com This approach allows for a more comprehensive and unbiased evaluation of the SAR than considering individual descriptors one at a time. nih.gov

Environmental Dynamics and Transformation Pathways of Carbamates

Predictive Models for Environmental Fate Parameters

In the absence of empirical data, which can be costly and time-consuming to generate, predictive models are invaluable tools for assessing the environmental fate of chemical compounds like ethyl N-(2,4-dichlorophenyl)carbamate. These in silico models use the molecular structure of a chemical to estimate its physicochemical properties and how it will behave and persist in various environmental compartments. ecetoc.orgnih.gov The most prominent and widely used models in this domain are Quantitative Structure-Activity Relationships (QSARs). ecetoc.orgresearchgate.net

QSAR models are mathematical equations that correlate a chemical's structural or physical properties (descriptors) with a specific endpoint, such as its tendency to biodegrade or adsorb to soil. ecetoc.org By modeling the behavior of well-studied chemicals, QSARs can forecast the properties of new or untested compounds, providing a rapid and cost-effective screening method. aftonchemical.com Regulatory agencies in the European Union, the United States, and other regions increasingly accept data from validated QSAR models for hazard and risk assessment, especially when experimental data is unavailable. aftonchemical.comscielo.br

A leading example of a comprehensive predictive tool is the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA) and Syracuse Research Corporation (SRC). chemsafetypro.comchemistryforsustainability.orgepisuite.dev This software package integrates a series of individual QSAR-based models to estimate a full profile of physical/chemical properties and environmental fate parameters. chemsafetypro.comepisuite.devomicsonline.org The primary input for these models is the chemical's structure, typically entered in the SMILES (Simplified Molecular Input Line Entry System) format. omicsonline.org

Key environmental fate parameters for carbamates that can be estimated using programs within EPI Suite™ include:

Octanol-Water Partition Coefficient (Kow): Predicted by models like KOWWIN™, this parameter indicates a chemical's lipophilicity and potential for bioaccumulation in organisms. chemistryforsustainability.orgepisuite.dev A higher log Kow value suggests a greater tendency to partition into fatty tissues.

Soil and Sediment Adsorption Coefficient (Koc): Estimated by programs such as KOCWIN™, this value predicts how strongly a chemical will bind to the organic matter in soil and sediment. chemistryforsustainability.orgepisuite.dev A high Koc value indicates lower mobility in the soil column and less likelihood of leaching into groundwater.

Biodegradation Potential: Models like BIOWIN™ estimate the probability of a chemical being broken down by microorganisms. episuite.devomicsonline.org It can provide qualitative predictions (e.g., biodegrades fast, biodegrades slow) and half-lives in various media.

Hydrolysis Rate: The HYDROWIN™ program specifically estimates the rate at which a chemical reacts with water, a crucial degradation pathway for many carbamates. chemistryforsustainability.org It can predict hydrolysis half-lives under different pH conditions (acidic, neutral, basic).

Atmospheric Oxidation: AOPWIN™ predicts the rate of reaction with hydroxyl radicals in the atmosphere, providing an estimated atmospheric half-life. chemistryforsustainability.orgepisuite.dev

Bioconcentration Factor (BCF): The BCFBAF™ model estimates the potential for a chemical to accumulate in aquatic organisms, like fish, directly from the water. chemistryforsustainability.org

While specific predicted data for this compound is not available in the reviewed literature, the following tables provide illustrative examples of EPI Suite™ predictions for other well-known carbamate (B1207046) insecticides, Carbaryl and Carbofuran. These examples demonstrate the type and format of data generated by such predictive models.

Table 7.4.1: Illustrative EPI Suite™ Predicted Physicochemical and Mobility Properties

| Parameter | Prediction Program | Predicted Value for Carbaryl | Predicted Value for Carbofuran | Interpretation |

|---|---|---|---|---|

| Log Octanol-Water Partition Coefficient (log Kow) | KOWWIN™ | 2.36 | 1.52 | Indicates moderate to low potential for bioaccumulation. |

| Water Solubility (mg/L) | WSKOWWIN™ | 120 | 320 | Suggests moderate solubility in water. |

| Soil Adsorption Coefficient (log Koc) | KOCWIN™ | 2.48 | 1.83 | Predicts medium to low adsorption to soil organic carbon, suggesting some mobility potential. |

| Fish Bioconcentration Factor (log BCF) | BCFBAF™ | 1.36 | 0.85 | Suggests a low potential to bioconcentrate in fish. |

Table 7.4.2: Illustrative EPI Suite™ Predicted Environmental Persistence

| Parameter | Prediction Program | Predicted Value for Carbaryl | Predicted Value for Carbofuran | Interpretation |

|---|---|---|---|---|

| Aerobic Biodegradation | BIOWIN™ | Weeks to months | Weeks | Suggests the compound does not biodegrade rapidly. |

| Atmospheric Oxidation Half-life | AOPWIN™ | 4.5 hours | 2.1 hours | Indicates rapid degradation in the atmosphere. |

| Hydrolysis Half-life (pH 7) | HYDROWIN™ | 11.6 days | Stable | Shows variability in degradation via hydrolysis under neutral conditions. |

| Hydrolysis Half-life (pH 8) | HYDROWIN™ | 1.2 days | 69.3 days | Indicates faster degradation in slightly alkaline water for Carbaryl. |

Disclaimer: The data presented in Tables 7.4.1 and 7.4.2 are for illustrative purposes using common carbamates to demonstrate the output of predictive models. These values are not for this compound.

The use of these predictive models provides a critical first-tier assessment of a chemical's likely environmental behavior. scielo.br For a compound like this compound, these models could predict its partitioning between soil, water, and air, its potential to be transported away from the application site, and its persistence through various degradation pathways. This information is fundamental for guiding further experimental studies and for conducting comprehensive environmental risk assessments. nih.gov

Advanced Analytical Methods for Research Applications

Chromatographic Techniques for Compound Separation and Quantification

Chromatography is the cornerstone of analytical methods for carbamates, providing the necessary separation of target analytes from matrix components and other related compounds. Due to the thermal instability of many carbamates, which makes them unsuitable for gas chromatography (GC) without derivatization, liquid chromatography (LC) is the predominant separation technique. sepscience.com

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used and reliable method for the quantification of carbamates. The separation is typically achieved using a reversed-phase column, such as a C18 column. thermofisher.com The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile or methanol, and an aqueous solution, which may be acidified with formic or acetic acid to improve peak shape. nih.govdeswater.com

Detection by UV spectrophotometry is possible because the aromatic phenyl group in ethyl N-(2,4-dichlorophenyl)carbamate absorbs UV light. The selection of an appropriate wavelength is critical for sensitivity and selectivity. For instance, in the analysis of 2,4-D, a related compound, a detection wavelength of 230 nm or 283 nm has been utilized. nih.govdeswater.com While HPLC-UV is a robust technique, its sensitivity can be limited by interferences in complex matrices, sometimes requiring extensive sample preparation, such as solid-phase extraction (SPE), to achieve desired detection limits. thermofisher.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm × 4.6 mm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water (often with acid like formic or acetic acid) | Elutes the analytes from the column; gradient elution is common. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. nih.gov |